
(Prop-1-yn-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Prop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-yn-1-yl)boronic acid typically involves the borylation of propyne. One common method is the palladium-catalyzed borylation of propyne using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate. The general reaction scheme is as follows:
Propyne+B2(pin)2Pd catalyst(Prop-1-yn-1-yl)boronic acid
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial and typically involves techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or alkenyl products, depending on the coupling partner.
Aplicaciones Científicas De Investigación
(Prop-1-yn-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of (Prop-1-yn-1-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a propynyl group.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Allylboronic acid: Features an allyl group in place of the propynyl group.
Uniqueness
(Prop-1-yn-1-yl)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to other boronic acids. The triple bond in the propynyl group can participate in additional reactions, such as cycloadditions, making it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C3H5BO2 |
|---|---|
Peso molecular |
83.88 g/mol |
Nombre IUPAC |
prop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3 |
Clave InChI |
BHEPPRJROHTIQA-UHFFFAOYSA-N |
SMILES canónico |
B(C#CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


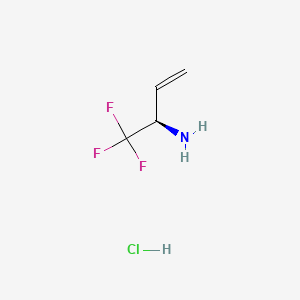
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
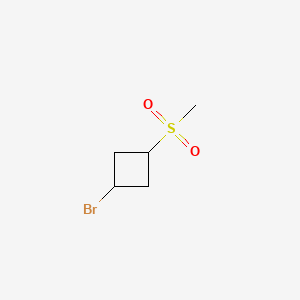
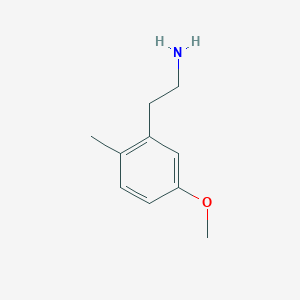
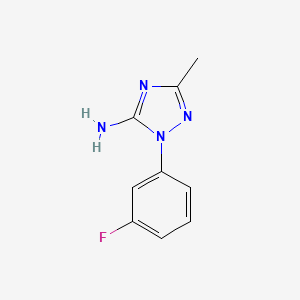
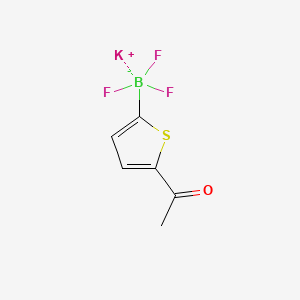
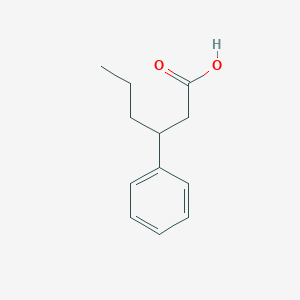
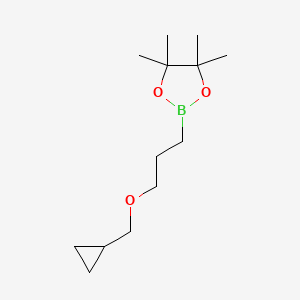
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)
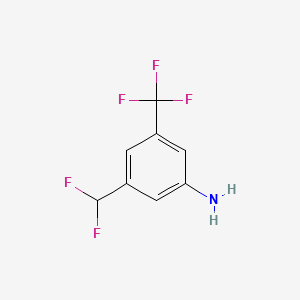
![7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15296684.png)
